molecular formula C24H25N5 B2968688 1-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPHENYL)PIPERAZINE CAS No. 877804-99-4

1-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPHENYL)PIPERAZINE

Cat. No.: B2968688
CAS No.: 877804-99-4
M. Wt: 383.499
InChI Key: LLHGHZDYDYSMSY-UHFFFAOYSA-N
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Description

1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine is a sophisticated small molecule based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a structure recognized for its potent protein kinase inhibitor (PKI) activity and critical role in targeted cancer therapy . This compound is engineered for selective interaction with the ATP-binding sites of kinase targets, making it a valuable tool for investigating dysregulated signaling pathways in oncology and neurology . The structural complexity of its heterocyclic core, linked to a substituted piperazine moiety, is designed to enable selective binding and modulate key enzymatic processes central to cell proliferation and survival . The pyrazolo[1,5-a]pyrimidine core is a well-established framework in medicinal chemistry for developing inhibitors against kinases such as CK2, EGFR, B-Raf, and MEK, which are frequently implicated in cancers like non-small cell lung cancer (NSCLC) and melanoma . Furthermore, derivatives of this scaffold have demonstrated significant potential in neurological research, with studies investigating their use in stimulating neural regeneration and treating neurodegenerative diseases . The balanced lipophilicity conferred by its aromatic and aliphatic substituents is favorable for cell permeability and bioavailability, supporting its utility in various in vitro and in vivo research models . This compound provides researchers with a versatile chemical probe for structure-activity relationship (SAR) studies and the development of next-generation targeted therapies .

Properties

IUPAC Name

5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5/c1-18-8-6-7-11-22(18)27-12-14-28(15-13-27)23-16-19(2)26-24-21(17-25-29(23)24)20-9-4-3-5-10-20/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHGHZDYDYSMSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPHENYL)PIPERAZINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 1-{5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-METHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, interfering with the normal function of enzymes involved in various biochemical processes . The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Key Observations:

Piperazine Modifications: The target compound’s 4-(2-methylphenyl)piperazine group contrasts with the 4-benzyhydrylpiperazine in , which introduces bulkier aromatic groups that may affect receptor selectivity. Piperazine derivatives generally improve water solubility compared to non-polar substituents (e.g., thiophenyl in MK55) .

Core Substitutions : The 5-methyl and 3-phenyl groups on the target compound’s core may enhance metabolic stability compared to electron-deficient groups (e.g., trifluoromethyl in ). However, the 7-trifluoromethyl group in likely increases membrane permeability .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The 2-methylphenyl group on the piperazine moiety in the target compound likely reduces logP compared to the benzhydryl group in , balancing solubility and bioavailability.

Biological Activity

The compound 1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(2-methylphenyl)piperazine is a novel pyrazolo[1,5-a]pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activities, including anticancer, enzymatic inhibition, and neuropharmacological effects.

Chemical Structure

The compound's structure can be represented as follows:

C20H24N4\text{C}_{20}\text{H}_{24}\text{N}_4

IUPAC Name: this compound.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives. The following sections summarize these findings.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study focusing on related compounds demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

  • Mechanism of Action: Compounds induce apoptosis by activating caspases and modulating Bcl-2 family proteins.
  • Case Study: A derivative similar to the compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., MCF-7, HeLa) .

Enzymatic Inhibition

The compound also shows promise as an enzymatic inhibitor. Pyrazolo[1,5-a]pyrimidines have been studied for their ability to inhibit specific enzymes linked to cancer progression and inflammatory responses.

Enzyme TargetInhibition TypeIC50 Value (µM)
Cyclin-dependent kinases (CDKs)Competitive0.8
Protein kinasesNon-competitive1.2

These findings suggest that the compound may serve as a lead structure for developing new therapeutic agents targeting these enzymes .

Neuropharmacological Effects

In addition to anticancer properties, derivatives of pyrazolo[1,5-a]pyrimidines have been investigated for their neuropharmacological effects. The compound's structural features suggest potential activity as a central nervous system (CNS) agent.

  • Psychopharmacological Activity: Preliminary studies indicate that certain derivatives may exhibit anxiolytic and antidepressant effects in animal models.
  • Mechanism: These effects could be mediated through modulation of serotonin and dopamine receptors .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core: Utilizing cyclocondensation reactions between appropriate aminopyrazoles and biselectrophilic compounds.
  • Piperazine Attachment: The piperazine moiety is introduced via nucleophilic substitution reactions.

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